1-(3-Chlorophenyl)cyclobutanamine
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Overview
Description
1-(3-Chlorophenyl)cyclobutanamine is a heterocyclic organic compound with the molecular formula C10H12ClN It is characterized by a cyclobutane ring substituted with a 3-chlorophenyl group and an amine group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)cyclobutanamine can be achieved through several routes. One common method involves the reaction of 3-chlorophenylmagnesium bromide with cyclobutanone, followed by reductive amination . The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)cyclobutanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)cyclobutanamine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclobutanamine: Similar structure but with the chlorine atom at the 4-position instead of the 3-position.
1-(3-Bromophenyl)cyclobutanamine: Bromine atom replaces the chlorine atom, potentially altering its reactivity and biological activity.
1-(3-Chlorophenyl)cyclopentanamine: The cyclobutane ring is replaced by a cyclopentane ring, affecting the compound’s steric and electronic properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)cyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZAJZSGPJCTML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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